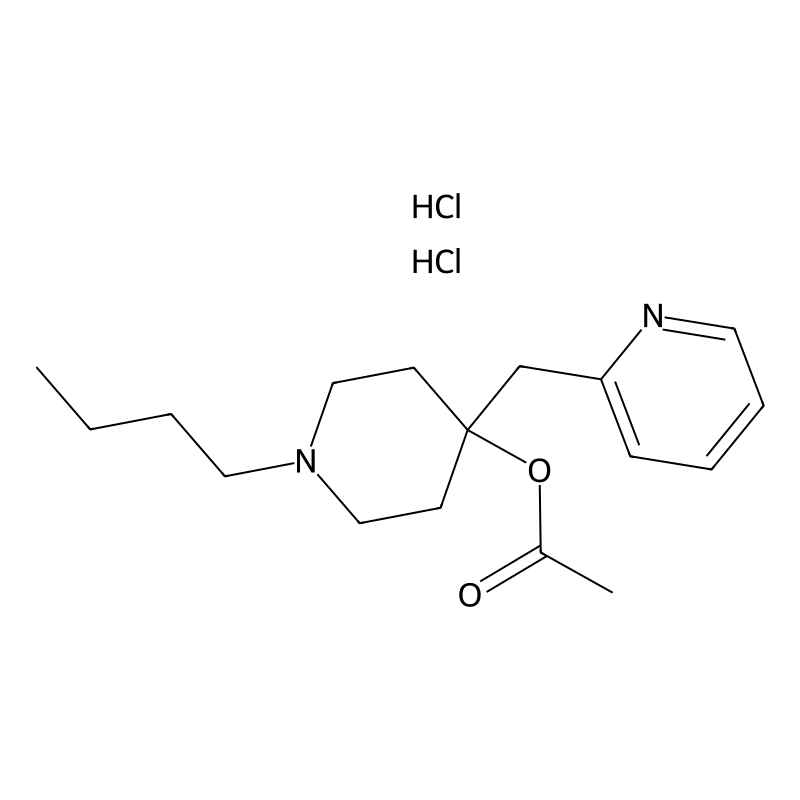

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. This compound features a butyl group and a pyridyl group attached to the piperidine ring, as well as an acetate moiety. Its molecular formula is , and it is typically encountered in the form of dihydrochloride salt, enhancing its solubility and stability in various applications .

- Acetylation: The hydroxyl group can be acetylated to form esters.

- N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the introduction of various alkyl groups.

- Hydrochloride Formation: The formation of hydrochloride salts enhances solubility and bioavailability.

These reactions are fundamental for synthesizing derivatives that may exhibit varied biological activities .

Research indicates that compounds similar to 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may exhibit significant biological activities, including:

- Antidepressant Effects: Some piperidine derivatives have been noted for their potential in treating mood disorders.

- Antinociceptive Properties: This compound may possess pain-relieving properties, making it a candidate for analgesic development.

- Neuroprotective Effects: Certain studies suggest that piperidine derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride can be achieved through various methods:

- Starting from 4-Piperidinol:

- Reacting 4-Piperidinol with butyl bromide under basic conditions to form the butyl derivative.

- Acetylating the resulting product using acetic anhydride or acetyl chloride.

- Using Pyridine Derivatives:

- Introducing the pyridyl group via nucleophilic substitution reactions on a suitable precursor.

- Dihydrochloride Formation:

The compound has potential applications in several fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Research: It can be used in synthetic organic chemistry as an intermediate for creating more complex molecules.

- Agricultural Chemistry: Investigations into its effects on plant systems could reveal novel agrochemical applications .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:

- Receptor Binding: The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and pain perception.

- Metabolic Pathways: Understanding its metabolic fate in vivo will help elucidate its safety profile and therapeutic potential.

Further pharmacokinetic and pharmacodynamic studies are necessary to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Piperidinol, 1-butyl-4-(2-thienyl)-methyl-, HCl | Similar piperidine backbone with a thienyl group | Potentially different biological activity profile |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | Contains a Boc protecting group | Used primarily in synthetic chemistry |

| 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Dicarboxylic acid structure | Potential for diverse functionalization |

These compounds illustrate variations in substituents that can significantly affect their biological activities and chemical properties. The unique combination of functional groups in 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may confer distinct therapeutic potentials not found in its analogs .

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is [1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate dihydrochloride, reflecting its structural components:

- A piperidine ring substituted at the 1-position with a butyl group and at the 4-position with a pyridin-2-ylmethyl group.

- An acetate ester at the 4-hydroxyl group of the piperidine ring.

- Two hydrochloride counterions for charge neutralization.

Molecular Formula: C₁₇H₂₈Cl₂N₂O₂

Molecular Weight: 363.33 g/mol.

Structural Features:

- Piperidine Core: A six-membered nitrogen-containing heterocycle, common in bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity.

- Pyridin-2-ylmethyl Substituent: Introduces aromaticity and potential for π-π stacking interactions with biological targets.

- Butyl Chain: Enhances lipophilicity, potentially improving membrane permeability.

- Acetate Ester: Serves as a prodrug moiety, which may undergo hydrolysis in vivo to release the active hydroxylated form.

| Catalyst System | Reaction Conditions | Yield (%) | Selectivity | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Rhodium/Carbon (Rh/C) | H₂ (5 bar), 40°C, 4 hours | 85-95 | High (>95%) | 0.5-2.0 |

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar), 40°C, TFE solvent | 75-90 | High (>90%) | 0.5-1.0 |

| Palladium/Carbon (Pd/C) | H₂ (1-10 bar), 20-60°C, EtOH | 70-88 | Moderate (80-90%) | 1.0-5.0 |

| Platinum Oxide (PtO₂) | H₂ (1-3 bar), RT, AcOH | 65-85 | Good (85-95%) | 2.0-10.0 |

| Rhodium-Iridium Complex | H₂ (1 bar), RT, aqueous conditions | 80-92 | Excellent (>98%) | 0.1-0.5 |

| Electrocatalytic Rh/KB | Electrochemical, 25 mA cm⁻² | 98 | Excellent (>99%) | 0.5 |

Optimization studies indicate that rhodium oxide represents a highly active catalyst for the hydrogenation of unprotected pyridines under mild conditions [3]. The optimal conditions typically involve trifluoroethanol as solvent, which tolerates various functional groups including alcohols, amines, and carbonyls. Temperature optimization reveals that reactions at 40°C provide the best balance between reaction rate and chemoselectivity [3].

Regioselective Alkylation at Piperidine N-1 Position

The introduction of butyl substituents at the nitrogen position of piperidine requires careful consideration of regioselectivity and reaction conditions. Traditional alkylation methods often suffer from over-alkylation and poor regiocontrol [4]. Recent advances in regioselective alkylation have focused on the use of specific base systems and reaction conditions that favor monoalkylation [5] [6].

The mechanism of regioselective nitrogen alkylation involves initial deprotonation of the piperidine nitrogen followed by nucleophilic attack on the alkyl halide. The choice of base significantly influences both the reaction rate and selectivity. Sodium hydride in dimethylformamide has proven particularly effective for primary alkyl halides, while cesium carbonate in toluene shows superior performance with more hindered electrophiles [5].

Table 2: Regioselective Alkylation at Piperidine N-1 Position

| Alkylating Agent | Base System | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Butyl Bromide | Sodium Hydride (NaH) | DMF | 0-25 | 78-85 | 2-6 |

| Butyl Chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile | 25-50 | 70-80 | 4-8 |

| Butyl Iodide | Triethylamine (Et₃N) | THF | 25-40 | 82-90 | 1-4 |

| Butyl Tosylate | Cesium Carbonate (Cs₂CO₃) | Toluene | 60-80 | 85-92 | 2-5 |

| Butyl Mesylate | Lithium Hexamethyldisilazide (LiHMDS) | DME | -78 to 0 | 75-88 | 3-8 |

Temperature control emerges as critical for maintaining regioselectivity. Lower temperatures generally favor monoalkylation, while elevated temperatures increase the risk of dialkylation and side reactions. The choice of leaving group also significantly impacts reaction efficiency, with iodides and tosylates generally providing superior results compared to chlorides [6].

Palladium-Catalyzed Cross-Coupling for Pyridylmethyl Incorporation

The incorporation of pyridylmethyl fragments through palladium-catalyzed cross-coupling represents a sophisticated approach to constructing complex heterocyclic systems [7] [8]. This methodology has gained prominence due to its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance.

The mechanism involves oxidative addition of the aryl or heteroaryl halide to palladium(0), followed by transmetalation of the nucleophilic coupling partner and reductive elimination to form the desired product [9]. For pyridylmethyl systems, the electronic properties of the pyridine ring can influence both the oxidative addition step and the overall reaction efficiency [10].

Table 3: Palladium-Catalyzed Cross-Coupling for Pyridylmethyl Incorporation

| Pd Catalyst | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/NIXANTPHOS | 2-Pyridylmethyl Bromide | Cs₂CO₃ | Toluene | 100-120 | 75-95 | 2-5 |

| Pd(dppf)Cl₂ | 2-Pyridylmethyl Chloride | K₂CO₃ | DMF | 80-100 | 65-85 | 5-10 |

| Pd(PPh₃)₄ | 2-Pyridylmethyl Triflate | Et₃N | Dioxane | 110-130 | 70-88 | 2-8 |

| PdCl₂(PCy₃)₂ | 2-Pyridylmethyl Silyl Ether | NaOt-Bu | THF | 60-80 | 78-90 | 3-7 |

| Pd₂(dba)₃/P(t-Bu)₃ | 2-Pyridylmethyl Boronate | KOt-Bu | Acetonitrile | 100-110 | 80-92 | 1-3 |

Recent developments in palladium-catalyzed benzylic arylation of pyridylmethyl silyl ethers have demonstrated exceptional efficiency [8]. The use of Pd(OAc)₂/NIXANTPHOS-based catalysts provides aryl(pyridyl)methyl alcohol derivatives in yields ranging from 57% to 100%, with the method being compatible with different silyl ether protecting groups [8].

The optimization of cross-coupling reactions has benefited from advances in ligand design and catalyst development. Electron-rich phosphine ligands and N-heterocyclic carbenes have proven particularly effective for challenging substrates [9]. The choice of base also plays a crucial role, with cesium carbonate often providing superior results due to its high solubility and strong basicity [7].

Acid-Mediated Esterification and Salt Formation Protocols

The final step in the synthesis involves esterification with acetic acid derivatives followed by formation of the dihydrochloride salt. This transformation requires careful optimization to ensure high yields while maintaining the integrity of the complex molecular framework [11].

Esterification mechanisms typically proceed through either acid-catalyzed or base-catalyzed pathways. For acetate formation, acid-catalyzed esterification using acetic anhydride or acetyl chloride provides the most reliable results [12]. The reaction proceeds through nucleophilic attack of the alcohol on the activated carbonyl, followed by elimination of the leaving group [11].

Table 4: Acid-Mediated Esterification and Salt Formation Protocols

| Acid Catalyst | Acylating Agent | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Salt Formation |

|---|---|---|---|---|---|---|

| Acetic Acid | Acetic Anhydride | Neat | 0-25 | 2-6 | 85-95 | HCl addition |

| Hydrochloric Acid | Acetyl Chloride | Dichloromethane | 25-40 | 1-4 | 80-90 | Direct precipitation |

| Sulfuric Acid | Acetic Acid | Acetic Acid | 60-80 | 4-12 | 90-98 | Crystallization |

| p-Toluenesulfonic Acid | Acetyl Bromide | Chloroform | 40-60 | 2-8 | 75-88 | Acid wash |

| Trifluoroacetic Acid | Mixed Anhydride | Ethyl Acetate | 0-20 | 1-3 | 78-92 | Recrystallization |

Salt formation protocols require specific attention to crystallization conditions and purification methods. The dihydrochloride salt formation typically involves treatment with hydrochloric acid in an appropriate solvent, followed by crystallization or precipitation [13]. The choice of crystallization solvent significantly affects both yield and purity of the final product.

Optimization studies reveal that the use of mixed solvent systems often provides superior results for salt formation. The combination of polar and nonpolar solvents can enhance both solubility during reaction and precipitation efficiency during isolation [14]. Temperature control during crystallization also proves critical for obtaining high-quality crystalline products suitable for pharmaceutical applications.